molecular formula C26H30Cl2N2O6S B1664828 Methanesulfonamide, N-[4-[3-[[2-(3,4-dichlorophenyl)ethyl]methylamino]-2-hydroxypropoxy]phenyl]-, benzoate (1:1) CAS No. 178894-81-0

Methanesulfonamide, N-[4-[3-[[2-(3,4-dichlorophenyl)ethyl]methylamino]-2-hydroxypropoxy]phenyl]-, benzoate (1:1)

Cat. No.: B1664828
CAS No.: 178894-81-0
M. Wt: 569.5 g/mol
InChI Key: KLXOTINBPRNEFS-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

AM-92016 interacts with the rectifier potassium channel, specifically inhibiting the delayed-rectifier potassium current (I Kr) with an IC50 of 40 nM in isolated rabbit sinoatrial node cells . It is selective for I Kr over L-type voltage-gated calcium (Ca v) current and hyperpolarization-activated inward current (I f) at 1 µM .

Cellular Effects

In cellular processes, AM-92016 has significant effects on various types of cells. When administered to anaesthetized guinea-pigs, AM-92016 significantly increased heart rate, systolic arterial blood pressure, left ventricular systolic pressure, and the contractile index dp/dt max . It also significantly decreased the QT interval of the electrocardiogram .

Molecular Mechanism

At the molecular level, AM-92016 exerts its effects by blocking the rectifier potassium current. This action delays the rectifier potassium channel, leading to the repolarization of the membrane and restricting the duration of the nerve impulse .

Temporal Effects in Laboratory Settings

The effects of AM-92016 over time in laboratory settings have been observed in studies involving anaesthetized guinea-pigs

Dosage Effects in Animal Models

In animal models, the effects of AM-92016 vary with different dosages. In anaesthetized guinea-pigs, AM-92016 at dosages ranging from 10 μg kg −1 to 5 mg kg −1 significantly increased heart rate, systolic arterial blood pressure, left ventricular systolic pressure, and the contractile index dp/dt max .

Metabolic Pathways

Given its role as a blocker of the rectifier potassium current, it is likely to interact with enzymes or cofactors involved in this pathway .

Preparation Methods

The synthesis of AM-92016 involves several steps, starting with the preparation of the intermediate compounds. The key steps include:

Industrial production methods for AM-92016 are not widely documented, but the synthesis typically follows similar steps with optimization for large-scale production.

Chemical Reactions Analysis

AM-92016 undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

AM-92016 is extensively used in scientific research due to its specific inhibitory effects on delayed-rectifier potassium current. Some of its applications include:

Properties

IUPAC Name

benzoic acid;N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24Cl2N2O4S.C7H6O2/c1-23(10-9-14-3-8-18(20)19(21)11-14)12-16(24)13-27-17-6-4-15(5-7-17)22-28(2,25)26;8-7(9)6-4-2-1-3-5-6/h3-8,11,16,22,24H,9-10,12-13H2,1-2H3;1-5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXOTINBPRNEFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC(=C(C=C1)Cl)Cl)CC(COC2=CC=C(C=C2)NS(=O)(=O)C)O.C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30Cl2N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80939127
Record name Benzoic acid--N-[4-(3-{[2-(3,4-dichlorophenyl)ethyl](methyl)amino}-2-hydroxypropoxy)phenyl]methanesulfonamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80939127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178894-81-0
Record name AM 92016
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178894810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid--N-[4-(3-{[2-(3,4-dichlorophenyl)ethyl](methyl)amino}-2-hydroxypropoxy)phenyl]methanesulfonamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80939127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methanesulfonamide, N-[4-[3-[[2-(3,4-dichlorophenyl)ethyl]methylamino]-2-hydroxypropoxy]phenyl]-, benzoate (1:1)
Reactant of Route 2
Methanesulfonamide, N-[4-[3-[[2-(3,4-dichlorophenyl)ethyl]methylamino]-2-hydroxypropoxy]phenyl]-, benzoate (1:1)
Reactant of Route 3
Methanesulfonamide, N-[4-[3-[[2-(3,4-dichlorophenyl)ethyl]methylamino]-2-hydroxypropoxy]phenyl]-, benzoate (1:1)
Reactant of Route 4
Methanesulfonamide, N-[4-[3-[[2-(3,4-dichlorophenyl)ethyl]methylamino]-2-hydroxypropoxy]phenyl]-, benzoate (1:1)
Reactant of Route 5
Methanesulfonamide, N-[4-[3-[[2-(3,4-dichlorophenyl)ethyl]methylamino]-2-hydroxypropoxy]phenyl]-, benzoate (1:1)
Reactant of Route 6
Methanesulfonamide, N-[4-[3-[[2-(3,4-dichlorophenyl)ethyl]methylamino]-2-hydroxypropoxy]phenyl]-, benzoate (1:1)

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